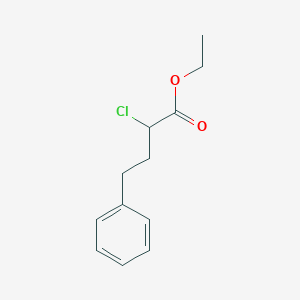

Ethyl 2-chloro-4-phenylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-chloro-4-phenylbutanoate is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.7 . This compound is also known by other names such as 2-Chloro-4-phenylbutanoate d’éthyle (French), Benzenebutanoic acid, α-chloro-, ethyl ester, and Ethyl-2-chlor-4-phenylbutanoat (German) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15ClO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.7 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Biosynthesis and Biocatalysis

One significant application of Ethyl 2-chloro-4-phenylbutanoate derivatives is in the biosynthesis of optically pure esters, which are crucial for producing chiral drugs. For instance, Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a related compound, serves as a precursor for enantiopure intermediates used in statin production. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to this ester using biocatalysis highlights a low-cost, high-yield, and enantioselective process. Novel carbonyl reductases discovered in yeast Pichia stipitis show promise for industrial-scale production of these optically pure esters with significant enantiomeric excess (Q. Ye, P. Ouyang, & Hanjie Ying, 2011).

Enantioselective Hydrogenation

Research on Ethyl 2-oxo-4-arylbut-3-enoate, closely related to this compound, has demonstrated its hydrogenation to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process involves a sequential hydrogenation of CO and CC bonds sensitive to reaction temperature, showing the compound's versatility in synthesizing optically active intermediates (Qinghua Meng, Lufeng Zhu, & Zhaoguo Zhang, 2008).

Chiral Building Blocks for Pharmaceuticals

Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative of this compound, has been identified as an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors. Research has focused on scalable biocatalytic synthesis processes using recombinant E. coli, demonstrating the compound's critical role in developing cardiovascular medications. These studies have optimized conditions to achieve high enantiomeric excess and catalyst yield, underscoring the compound's significance in pharmaceutical synthesis (Y. Ni, Yuning Su, Haidong Li, Jieyu Zhou, & Zhi-hao Sun, 2013).

Asymmetric Bioreduction

The asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate, closely related to this compound, showcases the application of microorganisms like Saccharomyces cerevisiae for achieving high chemical yield and enantioselectivity. Such processes are optimized for industrial applications, emphasizing the compound's utility in producing enantiopure chemicals with significant yields and purity (Humberto M S Milagre, C. D. Milagre, P. Moran, A. Santana, & J. Rodrigues, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-chloro-4-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLGEYYAZNBHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769314.png)

methanone](/img/structure/B2769315.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2769321.png)

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)